Methyl 4,4,4-trimethoxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

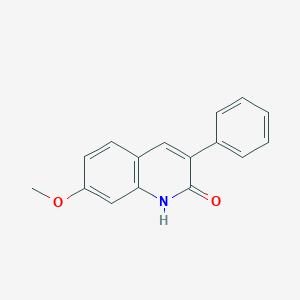

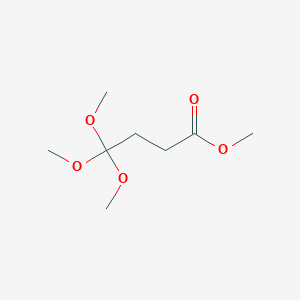

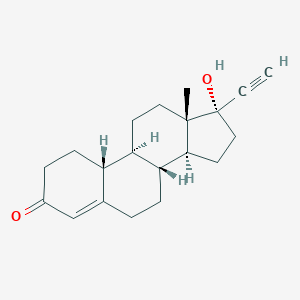

“Methyl 4,4,4-trimethoxybutanoate” is a chemical compound with the CAS Number: 71235-00-2. It has a molecular weight of 192.21 . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for “this compound” is1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Methyl 4,4,4-trimethoxybutanoate serves as a precursor in the synthesis of complex molecules. For instance, its derivatives have been utilized in the preparation of Methyl 7‐Hydroxyhept‐5‐ynoate, showcasing its utility in organic syntheses involving Grignard reactions, alkylation, and hydrolysis processes (Casy, Patterson, & Taylor, 2003).

- The compound's utility extends to the stereoselective synthesis of bicyclic tetrahydropyrans, indicating its significance in creating oxygen heterocycles with multiple stereogenic centers from simple esters (Elsworth & Willis, 2008).

Material Science and Surface Treatment

- In material science, derivatives of this compound have been explored for their anti-corrosion properties, specifically targeting metals like aluminum. The synthesis and evaluation of novel silane coupling agents, such as Oxiran-2-ylthis compound, underscore its potential as a surface treatment agent, offering insights into the interactions between these compounds and metal surfaces (Liu Hong-bo, 2012).

Biofuel Production and Biodiesel Research

- This compound and its analogs have played a crucial role in biofuel research, particularly as surrogates for studying the combustion properties and chemical kinetics of biodiesel fuels. For instance, methylbutanoate has been identified as a simple surrogate for fatty acid esters in biodiesel, facilitating detailed kinetic modeling and combustion analysis to optimize engine performance (Liu et al., 2013).

- Additionally, novel organotin(IV) complexes derived from this compound analogs have been synthesized and evaluated for their catalytic efficiency in biodiesel production. These studies offer insights into the development of new catalysts for transesterification processes, enhancing biodiesel yield and quality (Zubair et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4,4,4-trimethoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRCDLSRPWDNOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(OC)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541290 |

Source

|

| Record name | Methyl 4,4,4-trimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71235-00-2 |

Source

|

| Record name | Methyl 4,4,4-trimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

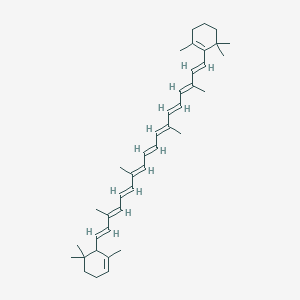

![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)

![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)